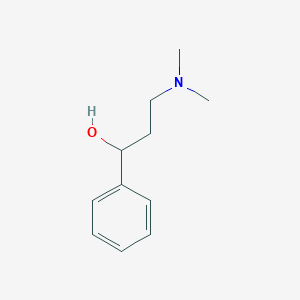

3-(二甲基氨基)-1-苯基丙醇

概述

描述

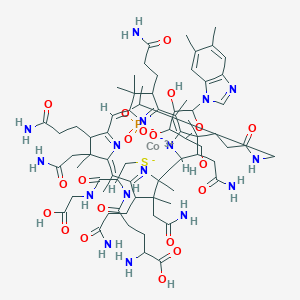

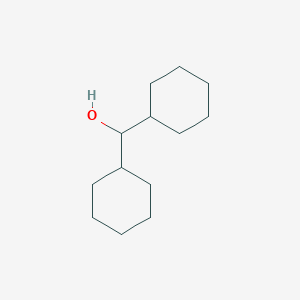

3-(Dimethylamino)-1-phenylpropan-1-ol is a chemical compound that can be synthesized from benzaldehyde and malonic acid through a series of reactions. The synthesis process involves a Knoevenagel reaction followed by a reduction step using the NaBH4-I2 system to produce 3-amino-3-phenylpropanol, which is then subjected to the Eschweiler-Clark reaction to yield the final product .

Synthesis Analysis

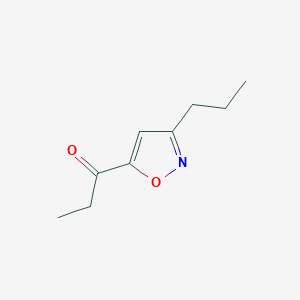

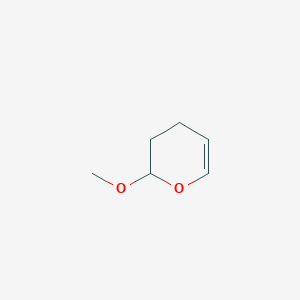

The synthesis of related compounds has been demonstrated through various methods. For instance, the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar dimethylamino functional group, was achieved by converting N-acetylglycine with N,N-dimethylformamide and phosphorus oxychloride, followed by methanol treatment in the presence of potassium carbonate . This method showcases the versatility of dimethylamino-containing compounds in synthesizing heterocyclic systems.

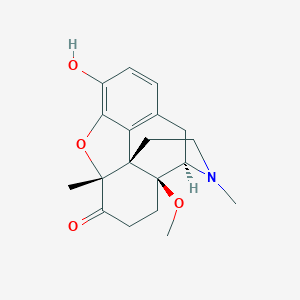

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Dimethylamino)-1-phenylpropan-1-ol has been established using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one was determined to have an E configuration both in crystal and in solution, with significant polarization indicated by the elongation and shortening of bonds around the C=C bond .

Chemical Reactions Analysis

The dimethylamino group in these compounds plays a crucial role in their reactivity. It has been shown that such compounds can react with various nucleophiles to form heterocyclic systems. The acetylamino group, in particular, is a key functional group that attaches at position 3 of the newly formed pyranone ring in the synthesis of pyranones and pyranoazines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(Dimethylamino)-1-phenylpropan-1-ol are not detailed in the provided papers, the properties of structurally related compounds suggest that the presence of the dimethylamino group can lead to high polarization and contribute to the ground state of the molecule. This can affect the molecule's reactivity and interactions with other chemical entities .

科学研究应用

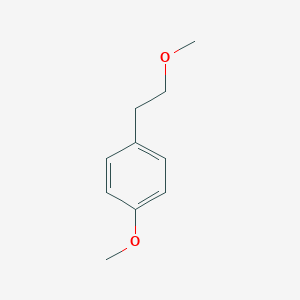

Application in Dyeing Polyester Fabrics

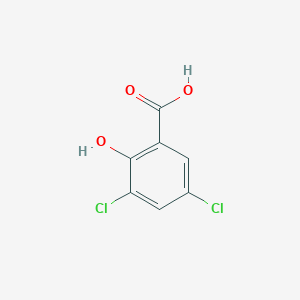

- Summary of the Application : The compound “3-(Dimethylamino)-1-phenylpropan-1-ol” is used in the synthesis of disperse dyes for dyeing polyester fabrics . These dyes are created by reacting enaminone derivatives with phenyldiazonium salt .

- Methods of Application or Experimental Procedures : The process involves the synthesis of enaminone compounds by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The resulting enaminone derivatives are then reacted with phenyldiazonium salt to create the disperse dyes . These dyes are then used to dye polyester fabrics at temperatures between 70 and 130 °C .

- Results or Outcomes : The resulting dyed fabrics were assessed for their resistance to light, rubbing, perspiration, and washing . In addition, the synthetic dyes were tested for their antimicrobial activities against fungus, yeast, and Gram-positive and Gram-negative bacteria . The study also applied zinc oxide nanoparticles to the polyester fabrics to enhance their light fastness, antibacterial efficacy, and UV protection .

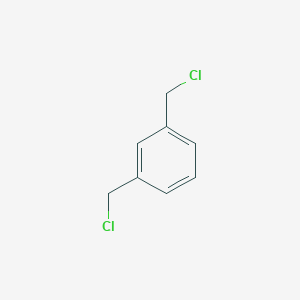

Application in Synthesis of Agrochemicals and Surfactants

- Summary of the Application : “3-(Dimethylamino)-1-phenylpropan-1-ol” is used as an intermediate in the synthesis of agrochemicals and surfactants . Agrochemicals are substances that help in the management of agricultural ecosystems or micro-organisms in farming. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.

- Results or Outcomes : The outcomes of these processes are the production of agrochemicals and surfactants that have various applications in agriculture and industry .

Application in Water Treatment Chemicals

- Summary of the Application : “3-(Dimethylamino)-1-phenylpropan-1-ol” is used in the production of water treatment chemicals . These chemicals are used to treat water and make it suitable for specific uses such as drinking, industrial water supply, irrigation, water recreation, and river flow maintenance.

- Results or Outcomes : The outcome of this process is the production of chemicals that can effectively treat water for various uses .

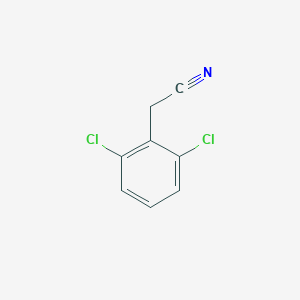

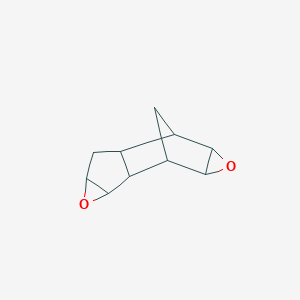

Application in Synthesis of Heterocyclic Compounds

- Summary of the Application : “3-(Dimethylamino)-1-phenylpropan-1-ol” is used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

- Results or Outcomes : The outcomes of these processes are the production of a broad range of heterocyclic and fused heterocyclic derivatives that have proven to be of biological interest .

Application in Synthesis of Polymeric Materials

- Summary of the Application : “3-(Dimethylamino)-1-phenylpropan-1-ol” is used in the synthesis of polymeric materials . These materials have a wide range of applications in various industries.

- Results or Outcomes : The outcomes of these processes are the production of polymeric materials that have various applications in industries .

安全和危害

属性

IUPAC Name |

3-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELGOYBSKBKQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970883 | |

| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Dimethylamino)-1-phenylpropan-1-ol | |

CAS RN |

5554-64-3 | |

| Record name | α-[2-(Dimethylamino)ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-dimethylamino-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

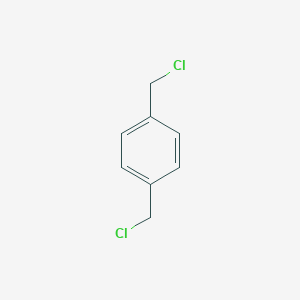

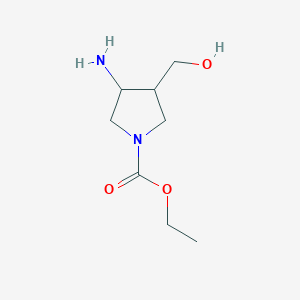

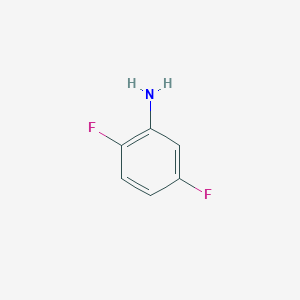

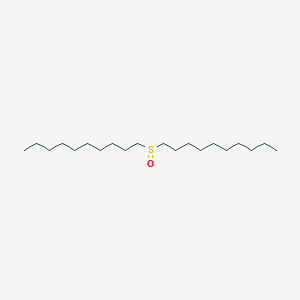

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。